Trichloro[11-(4-methoxyphenoxy)undecyl]silane
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Overview
Description
Trichloro[11-(4-methoxyphenoxy)undecyl]silane: is a silane compound with the molecular formula C18H29Cl3O2Si. It is characterized by the presence of a trichlorosilane group attached to an undecyl chain, which is further connected to a methoxyphenoxy group. This compound is used in various applications, particularly in the field of surface modification and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro[11-(4-methoxyphenoxy)undecyl]silane typically involves the reaction of 11-(4-methoxyphenoxy)undecanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. A common solvent used in this reaction is toluene, and the reaction is often catalyzed by a base such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Trichloro[11-(4-methoxyphenoxy)undecyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of self-assembled monolayers (SAMs).
Substitution: The trichlorosilane group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding silane derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles like alcohols, amines, and thiols under anhydrous conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane bonds forming SAMs.
Substitution: Various silane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Trichloro[11-(4-methoxyphenoxy)undecyl]silane is widely used in the formation of self-assembled monolayers (SAMs) on various substrates, including glass, silicon, and metals. These SAMs are utilized to modify surface properties such as hydrophobicity, adhesion, and chemical reactivity.
Biology: In biological research, this compound is used to create biofunctional surfaces for cell culture and biosensing applications. The modified surfaces can enhance cell adhesion, proliferation, and differentiation.
Medicine: this compound is explored for its potential in drug delivery systems. The modified surfaces can be used to control the release of therapeutic agents and improve their stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. The modified surfaces provide improved durability, resistance to environmental factors, and enhanced performance.
Mechanism of Action
The primary mechanism of action of Trichloro[11-(4-methoxyphenoxy)undecyl]silane involves the formation of covalent bonds with hydroxyl groups on the surface of substrates. This results in the formation of a stable siloxane network, which imparts desired surface properties. The methoxyphenoxy group provides additional functionality, allowing for further chemical modifications and interactions with other molecules.
Comparison with Similar Compounds
Trichlorooctadecylsilane: Similar in structure but with an octadecyl chain instead of an undecyl chain.
Trichlorooctylsilane: Contains an octyl chain, making it shorter and less hydrophobic compared to Trichloro[11-(4-methoxyphenoxy)undecyl]silane.
Trichlorophenylsilane: Contains a phenyl group instead of a methoxyphenoxy group, leading to different chemical reactivity and surface properties.
Uniqueness: this compound is unique due to the presence of the methoxyphenoxy group, which provides additional functionality and versatility in surface modification applications. This compound offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of scientific and industrial applications.
Properties
CAS No. |
121269-08-7 |
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Molecular Formula |
C18H29Cl3O2Si |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
trichloro-[11-(4-methoxyphenoxy)undecyl]silane |
InChI |
InChI=1S/C18H29Cl3O2Si/c1-22-17-11-13-18(14-12-17)23-15-9-7-5-3-2-4-6-8-10-16-24(19,20)21/h11-14H,2-10,15-16H2,1H3 |
InChI Key |
MHXWFHKAKMPKIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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